molecular formula C21H27N7O B2810289 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-31-1

2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2810289
CAS No.: 2097895-31-1
M. Wt: 393.495
InChI Key: GBMDTYQLUUWDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a bicyclic core structure. The pyridazin-3-one moiety is substituted at position 2 with a piperidin-4-ylmethyl group bearing a 6-tert-butylpyridazine substituent and at position 6 with a 1H-pyrazol-1-yl group.

Key structural features include:

  • Substituent at position 2: A piperidine ring linked via a methyl group to a 6-tert-butylpyridazine moiety. The tert-butyl group may enhance lipophilicity and metabolic stability.
  • Substituent at position 6: A pyrazole ring, which is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate metal ions.

Structural elucidation of such compounds typically relies on UV, NMR (1H and 13C), and mass spectrometry, as demonstrated in studies isolating analogous heterocycles from natural products .

Properties

IUPAC Name

2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-21(2,3)17-5-6-18(24-23-17)26-13-9-16(10-14-26)15-28-20(29)8-7-19(25-28)27-12-4-11-22-27/h4-8,11-12,16H,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMDTYQLUUWDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinyl group: Starting with a suitable pyridazine derivative, tert-butyl groups are introduced via alkylation reactions.

    Piperidinyl group synthesis: The piperidinyl moiety is synthesized through cyclization reactions involving appropriate amine precursors.

    Pyrazolyl group attachment: The pyrazolyl group is introduced through condensation reactions with hydrazine derivatives.

    Final assembly: The different moieties are connected through nucleophilic substitution or coupling reactions under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazinyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions in cell signaling pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: Potential use as a therapeutic agent in treating diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Pathway Involvement: Affecting pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities contingent on their substituents.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula* Notable Features
Target Compound 2,3-dihydropyridazin-3-one - Position 2: [1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl ~C22H28N8O Tert-butyl group enhances lipophilicity; pyrazole may improve target selectivity.
- Position 6: 1H-pyrazol-1-yl
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one Pyridazin-3(2H)-one - Position 6: 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl C10H6N6O2 Oxadiazole-pyrazine substituent may confer rigidity and electronic effects.
Zygocaperoside Triterpenoid saponin - Complex glycosidic side chains Not applicable Natural product with anti-inflammatory properties; distinct from synthetic analogs.

*Molecular formula for the target compound is estimated based on structural analysis.

Key Observations :

Structural Diversity: The target compound’s piperidine-tert-butylpyridazine side chain contrasts with the oxadiazole-pyrazine group in the compound from . The former may improve blood-brain barrier penetration, while the latter’s rigidity could enhance binding to flat enzymatic pockets . Unlike natural products like Zygocaperoside (a triterpenoid saponin), synthetic pyridazinones prioritize modular substituents for target-specific optimization .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., nucleophilic substitution or click chemistry) to attach the piperidine and pyrazole groups. This contrasts with the oxadiazole-linked compound in , which may require cyclization reactions for oxadiazole formation .

Pharmacological Potential: Pyrazole substituents (as in the target compound) are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), whereas oxadiazoles are often associated with antimicrobial or antiviral activity .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
Molecular Weight (g/mol) ~444.52 266.19
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 (moderate lipophilicity)
Hydrogen Bond Acceptors 8 6
Rotatable Bonds 6 3

Research Findings and Limitations

  • Evidence Gaps : The provided evidence lacks direct pharmacological or toxicological data for the target compound. Comparative inferences are drawn from structural analogs (e.g., ) and synthesis methodologies (e.g., ).

Biological Activity

The compound 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyridazine core and a piperidine moiety, suggests various biological activities that warrant detailed exploration.

Structural Characteristics

This compound's structure consists of:

  • Pyridazine core : Implicated in various biological interactions.
  • Piperidine ring : Known for its role in enhancing lipophilicity and biological activity.
  • Tert-butyl group : Increases the compound's lipophilicity, potentially influencing pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The binding affinity and interaction dynamics are crucial for its therapeutic potential.

Biological Activity Profiles

Recent studies have indicated that compounds similar to This compound exhibit various biological activities:

Compound Name Structural Features Biological Activity Unique Aspects
Compound APyridazine coreAnti-cancerSimple structure
Compound BPiperidine ringAnalgesicFocus on CNS effects
Compound CCyclopentaneAntimicrobialBroad spectrum activity

The uniqueness of this compound lies in its combination of structural features that may enhance its interaction with biological targets compared to other similar compounds .

In Vitro Studies

In vitro studies have focused on evaluating the compound's ability to inhibit specific biological pathways. For instance, research has shown that derivatives of similar structures can inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses. This inhibition was assessed by measuring the release of interleukin (IL)-1β in human macrophages stimulated with lipopolysaccharide (LPS) and ATP. Results indicated that certain derivatives could concentration-dependently inhibit IL-1β release, suggesting potential anti-inflammatory properties .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Anti-Cancer Activity : A study demonstrated that related pyridazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role as anti-cancer agents.
  • Analgesic Effects : Another investigation into piperidine-based compounds revealed their efficacy in reducing pain responses in animal models, indicating possible applications in pain management therapies.
  • Antimicrobial Properties : Compounds sharing structural features with This compound have shown promising antibacterial activity against drug-resistant strains of bacteria, highlighting their potential role in combating antibiotic resistance .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis of this compound involves multi-step reactions, typically including:

  • Nucleophilic substitution for piperidine-pyridazine coupling.
  • Heterocyclic ring formation (e.g., pyrazole or triazole introduction) via cyclization or click chemistry.
  • Protection/deprotection strategies for reactive functional groups (e.g., tert-butyl groups).

Q. Optimization parameters :

  • Temperature control : Excessive heat may degrade thermally sensitive intermediates (e.g., pyridazinone rings) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require stringent purification .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in heteroaromatic systems .

Q. Which characterization techniques are critical for confirming the compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperidine ring conformations and pyridazine substitution patterns. For example, diastereotopic protons on the piperidine-methyl group show distinct splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 352.4 for C₁₇H₂₀N₈O) .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) and detects by-products like unreacted pyrazole intermediates .

Q. How is the compound’s biological activity assessed in preliminary screens?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorescence-based substrates .
    • Cellular viability : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) to assess cytotoxicity .
  • Selectivity profiling : Counter-screening against non-target proteins (e.g., cytochrome P450 isoforms) to minimize off-target effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data collection : High-resolution (<1.5 Å) X-ray diffraction data using synchrotron radiation resolves electron density for flexible substituents (e.g., piperidine-methyl group) .
  • Software tools :
    • SHELX for structure solution (e.g., Patterson methods for heavy atom localization) .
    • CCP4 suite for refinement and validation (e.g., R-factors < 0.05) .
  • Challenges : Disorder in the tert-butyl group requires TLS parameterization during refinement .

Q. What strategies link structural features to observed bioactivity?

Methodological Answer:

  • Comparative SAR analysis :

    Analog Structural Modification Biological Impact Reference
    Chloropyridazine-piperidineChlorine substitutionEnhanced antimicrobial activity
    Triazole-pyridazine hybridsTriazole at position 6Improved kinase inhibition (IC₅₀ ↓ 40%)
  • Computational modeling : Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Variable factors :
    • Cell line heterogeneity : Genetic drift in HeLa cells may alter compound uptake .
    • Assay conditions : Serum-free vs. serum-containing media affect protein binding and bioavailability .
  • Mitigation :
    • Standardized protocols : Adopt CONSORT guidelines for dose ranges and controls .
    • Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What experimental designs evaluate the compound’s environmental fate?

Methodological Answer:

  • OECD 307 guidelines : Assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
  • Analytical methods :
    • LC-MS/MS : Quantifies parent compound and metabolites (e.g., hydroxylated pyridazine derivatives) .
    • Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) to model aquatic impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.